![molecular formula C40H22N4O8 B5568760 2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5568760.png)

2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid) often involves condensation reactions, Suzuki cross-coupling, and nucleophilic ring-opening methods. For example, novel diimide–dicarboxylic acids were synthesized through the condensation of specific pyridine derivatives with trimellitic anhydride, showcasing the methodology in creating complex molecular architectures like poly(amide–imide)s with good thermal stability (Behniafar & Banihashemi, 2004). Additionally, pyromellitic diimide-based macrocycles and derivatives have been synthesized through cyclocondensation and Sonogashira coupling reactions, contributing to the understanding of electrostatic interactions and aggregation capabilities of these molecules (Kato et al., 2008).

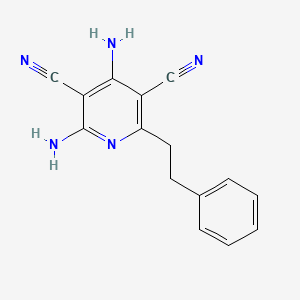

Molecular Structure Analysis

The molecular structure of compounds like 2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid) and their derivatives is characterized by intricate arrangements contributing to their unique physical and chemical properties. For instance, X-ray crystallography studies have revealed detailed structural properties, including intramolecular and intermolecular arrangements, crucial for understanding their functionality and interaction mechanisms (Kato et al., 2008).

Scientific Research Applications

Synthesis and Characterization of Novel Polymers

Researchers have synthesized new diimide–dicarboxylic acids and poly(amide–imide)s based on similar complex molecules, highlighting the utility of such compounds in creating novel polymeric materials. These polymers exhibit good solubilities and excellent thermal stability, suggesting potential applications in high-performance materials (Behniafar & Banihashemi, 2004).

Electropolymerization and Crosslinking

The electropolymerization of compounds containing phthaloperinone units demonstrates the formation of π-dimers and σ-bonded segments, indicating the potential for designing electroactive materials with tailored properties for electronic applications (Czichy et al., 2021).

Organic Salt Formation and Color Variations

The creation of organic salts through the interaction of N,N′-bis(glycinyl)pyromellitic diimide with various N-containing bases has been studied. This work reveals how the interaction patterns between organic cations and anions can influence the color and optical properties of the resultant materials (Ge et al., 2011).

Coordination Complexes for Environmental Applications

Coordination complexes based on flexible dicarboxylate and different N-donor coligands have been explored for the degradation of organic dye pollutants. This research underscores the relevance of such molecular structures in developing photocatalytic materials for environmental remediation (Lu et al., 2021).

Optical Activity and Thermal Stability in Polymers

The synthesis and characterization of optically active poly(azo-ester-imide)s demonstrate the potential of incorporating complex diimide structures into polymers to achieve materials with specific optical and thermal properties. These findings suggest applications in areas requiring materials with precise optical activities and high thermal resistance (Hajipour et al., 2009).

properties

IUPAC Name |

2-[4-[2-[4-(5-carboxy-1,3-dioxoisoindol-2-yl)phenyl]-6-phenylpyrimidin-4-yl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H22N4O8/c45-35-28-16-10-24(39(49)50)18-30(28)37(47)43(35)26-12-6-22(7-13-26)33-20-32(21-4-2-1-3-5-21)41-34(42-33)23-8-14-27(15-9-23)44-36(46)29-17-11-25(40(51)52)19-31(29)38(44)48/h1-20H,(H,49,50)(H,51,52) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRWNOWVYAXWPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O)C6=CC=C(C=C6)N7C(=O)C8=C(C7=O)C=C(C=C8)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H22N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methoxy-N-methyl-N-phenyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B5568699.png)

![1-[2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5568706.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenoxyacetohydrazide](/img/structure/B5568708.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5568722.png)

![1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5568730.png)

![(1S*,5R*)-3-[(2-butyl-1H-imidazol-4-yl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568731.png)

![4-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5568766.png)

![4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5568772.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5568782.png)